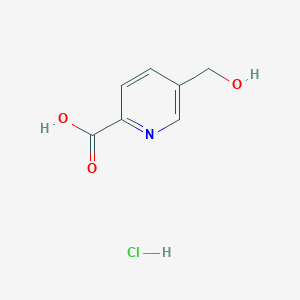

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Description

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan. The compound is known for its role in various biochemical processes and its potential use in medicinal chemistry.

Properties

IUPAC Name |

5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-3,9H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROZEFSQYOCEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the hydroxymethylation of picolinic acid. This process can be carried out using formaldehyde and a suitable catalyst under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 5-carboxypicolinic acid.

Reduction: Formation of 5-methylpicolinic acid.

Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable the development of drugs with enhanced efficacy and specificity. For example, it has been investigated for its potential in creating compounds that modulate neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety .

Agricultural Chemistry

In agricultural applications, this compound is used to formulate agrochemicals that improve crop yield and resistance to pests. By integrating this compound into formulations, products can be developed that are both effective and environmentally friendly. Research indicates that such formulations can enhance plant growth while minimizing chemical runoff into ecosystems .

Biochemical Research

The compound is utilized extensively in biochemical studies, particularly in enzyme inhibition and metabolic pathway research. Its ability to interact with biological systems makes it a valuable tool for understanding complex biochemical processes. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, thus altering cell signaling and growth .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various methods including chromatography and spectroscopy. This application ensures accurate measurements and aids in the quality control of chemical products. Its stability under various conditions makes it an ideal candidate for use as a reference material .

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results with a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests its potential as a therapeutic agent for resistant bacterial infections .

Cytotoxicity in Cancer Research

In comparative studies involving established chemotherapeutics, this compound exhibited lower toxicity towards normal cells while effectively inhibiting tumor cell proliferation. This indicates a favorable therapeutic index, making it a candidate for further investigation in cancer therapies .

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects. This mechanism is particularly relevant in the context of its antiviral and immunomodulatory properties .

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: A pyridine carboxylate metabolite of tryptophan, known for its role in zinc transport.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for a variety of chemical modifications, making the compound versatile for different applications in research and industry .

Biological Activity

5-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a pyridine derivative characterized by a hydroxymethyl group and a carboxylic acid functional group. The presence of these functional groups enhances its solubility and reactivity, making it an attractive candidate for various biological applications. The synthesis typically involves the hydroxymethylation of pyridine-2-carboxylic acid followed by hydrochloride salt formation to improve stability and solubility in aqueous solutions .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cell signaling and growth.

- Receptor Modulation : It may bind to receptors, modulating their activity and influencing physiological responses.

- Antioxidant Properties : The hydroxymethyl group may contribute to its antioxidant capabilities, protecting cells from oxidative stress .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the growth of several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The cytotoxic effects were found to be dose-dependent, with IC50 values indicating significant potency at low concentrations.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HCT116 | 15 |

This suggests potential for further development as an anticancer therapeutic .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. It was found to scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative damage.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 16 µg/mL. This highlights its potential as a treatment option for resistant bacterial infections .

- Cytotoxicity in Cancer Research : In a comparative study with established chemotherapeutics, this compound demonstrated lower toxicity towards normal cells while effectively inhibiting tumor cell proliferation, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.